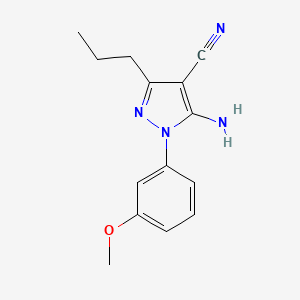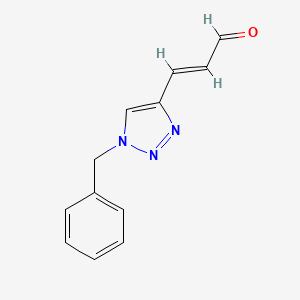
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with an amino group, a methoxyphenyl group, a propyl group, and a carbonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,2,4-thiadiazole derivatives: Known for their antibacterial and neuroprotective properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and anticancer activities.
Uniqueness
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrazole ring structure, combined with the methoxyphenyl and propyl substitutions, makes it a versatile compound for various research applications .
Propiedades
Número CAS |
650628-90-3 |
|---|---|
Fórmula molecular |
C14H16N4O |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
5-amino-1-(3-methoxyphenyl)-3-propylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-5-13-12(9-15)14(16)18(17-13)10-6-4-7-11(8-10)19-2/h4,6-8H,3,5,16H2,1-2H3 |
Clave InChI |
OVCDLDCZGDANJS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)

![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)




